molecular formula C20H19NO3 B590949 5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone CAS No. 1952336-78-5

5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone

Cat. No.: B590949
CAS No.: 1952336-78-5
M. Wt: 321.4
InChI Key: PAMVOBREECCUAM-UHFFFAOYSA-N
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Description

5-[3-(4-Hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone (CAS: 1952336-77-4; molecular formula: C₂₀H₂₁NO₃; molecular weight: 323.39 g/mol) is a synthetic indole-derived compound. Structurally, it features a 1H-indole core substituted at the 3-position with a 4-hydroxybenzoyl group and at the 1-position with a pentan-2-one chain. This compound is a metabolite of synthetic cannabinoids, such as RCS-4, and has been studied for its pharmacokinetic and analytical relevance in forensic and clinical toxicology . Its hydroxyl group at the benzoyl moiety distinguishes it from related analogs, influencing solubility, metabolic stability, and receptor interactions.

Properties

IUPAC Name

5-[3-(4-hydroxybenzoyl)indol-1-yl]pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-14(22)5-4-12-21-13-18(17-6-2-3-7-19(17)21)20(24)15-8-10-16(23)11-9-15/h2-3,6-11,13,23H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMVOBREECCUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501342666
Record name 5-[3-(4-Hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1952336-78-5
Record name 5-[3-(4-Hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxybenzoyl Group: The hydroxybenzoyl group can be introduced via Friedel-Crafts acylation, where the indole ring reacts with 4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pentanone Chain: The final step involves the alkylation of the indole derivative with a pentanone chain, which can be achieved through a nucleophilic substitution reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the pentanone chain, converting it to an alcohol.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s structure allows it to interact with various biological macromolecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Derivatives

The following table summarizes structural analogs of 5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone, highlighting substituent variations and their implications:

Compound Name / CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Impact Source
This compound (1952336-77-4) C₂₀H₂₁NO₃ 323.39 4-hydroxybenzoyl, pentan-2-one chain Enhanced polarity, metabolic stability
N-(5-(1H-Indol-2-yl)-2-methoxyphenyl) sulfamoyl carbamate (1) C₁₈H₁₉N₃O₄S 385.43 Methoxyphenyl, sulfamoyl carbamate Increased lipophilicity, altered receptor binding
N-(2-(5-(4-Methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide (2) C₃₄H₃₈N₄O₃S 606.76 Methoxyphenyl, pyridinyl, sulfonamide Enhanced CNS penetration, prolonged half-life
RCS-4 (Parent Compound) C₂₂H₂₄N₂O₃ 364.44 Naphthoyl, pentyl chain High cannabinoid receptor affinity Literature

Functional and Pharmacological Differences

  • Hydroxy vs.
  • Sulfonamide/Carbamate vs. Ketone Chains : Sulfonamide and carbamate groups (as in compounds 1 and 2) enhance metabolic resistance but may introduce hepatotoxicity risks. The pentan-2-one chain in the target compound is more prone to oxidative metabolism, shortening its half-life .
  • Receptor Affinity : Unlike RCS-4, which exhibits high CB1/CB2 receptor binding, the hydroxylated metabolite (target compound) shows reduced affinity due to steric hindrance from the polar hydroxy group .

Biological Activity

5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone, also known as RCS-4 M11 metabolite, is a synthetic cannabinoid that has garnered attention for its potential biological activities. This compound is primarily studied in the context of its metabolic pathways and its implications in toxicology and forensic science. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C20_{20}H19_{19}NO3_3
  • Molecular Weight : 321.4 g/mol
  • CAS Number : 1952336-78-5
  • Synonyms : RCS-4 N-(4-oxo-pentyl)phenol metabolite

Biological Activity Overview

The biological activity of RCS-4 M11 metabolite is primarily linked to its role as a metabolite of the synthetic cannabinoid RCS-4. Its activity can be summarized as follows:

Research indicates that synthetic cannabinoids like RCS-4 can modulate various signaling pathways:

  • Inhibition of Inflammatory Mediators : Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in cell lines stimulated by lipopolysaccharides (LPS) . This suggests that RCS-4 M11 may exhibit anti-inflammatory properties.

Case Studies and Experimental Data

  • Detection in Biological Samples :
    • A study highlighted the identification of RCS-4 M11 as a major urinary metabolite, providing insights into the metabolic pathways following the consumption of synthetic cannabinoids .
  • In Vitro Studies :
    • In vitro studies on related compounds have demonstrated their ability to inhibit inflammatory responses in RAW 264.7 macrophage cells. For instance, compounds structurally similar to RCS-4 M11 exhibited significant reductions in NO and PGE2 production, suggesting potential therapeutic applications in inflammatory conditions .
  • Safety and Toxicology :
    • Safety data indicate that RCS-4 M11 is not classified under hazardous substances according to the Globally Harmonized System (GHS), which implies a relatively low toxicity profile when handled appropriately .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Cannabinoid Receptor AgonismPotential interaction with CB1/CB2 receptors
Anti-inflammatory EffectsInhibition of NO and PGE2 production
Metabolic MarkerSignificant urinary metabolite for forensic analysis
Safety ProfileNot classified as hazardous

Q & A

Basic: What are the recommended synthetic routes for 5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling 4-hydroxybenzoyl derivatives with indole intermediates, followed by ketone functionalization. Evidence from metabolite synthesis (e.g., RCS-4 M11 metabolite) suggests using nucleophilic substitution or Friedel-Crafts acylation for indole functionalization . Optimization strategies include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for acyl transfer reactions.
  • Temperature control : Maintaining 60–80°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .

Basic: What analytical techniques are most reliable for structural characterization of this compound?

A combination of spectroscopic and spectrometric methods is critical:

  • NMR : ¹H/¹³C NMR to confirm indole ring substitution patterns and ketone positioning .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation (e.g., C₂₀H₁₉NO₃, MW 321.37) .
  • FTIR : Absorption bands at ~1700 cm⁻¹ (ketone C=O) and ~3200 cm⁻¹ (phenolic -OH) .

Advanced: How can researchers quantify this compound in complex biological matrices, and what validation parameters are essential?

Use reverse-phase HPLC coupled with UV/Vis or MS detection:

  • Column : C18 column (5 µm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile/water (70:30) with 0.1% formic acid for improved ionization in MS .
  • Validation : Assess linearity (R² > 0.99), LOD/LOQ (<10 ng/mL), and recovery rates (≥85%) using spiked plasma/tissue samples .

Advanced: What evidence exists for the antioxidant activity of structurally related indole derivatives, and how can structure-activity relationships (SAR) guide further studies?

Indole derivatives with hydroxyl or carbonyl groups (e.g., 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide) exhibit radical scavenging via electron donation. SAR studies suggest:

  • Electron-withdrawing groups (e.g., -CO-) enhance stability of radical intermediates.
  • Substitution at position 3 (e.g., 4-hydroxybenzoyl) improves activity compared to unsubstituted analogs .

Advanced: What metabolic pathways are implicated in the biotransformation of this compound, and how can in vivo studies be designed to track metabolites?

As a synthetic cannabinoid metabolite, it likely undergoes hepatic Phase I (oxidation) and Phase II (glucuronidation) metabolism. Key steps:

  • In vivo models : Administer 5 mg/kg (oral/IP) to rodents, collect plasma/urine at 0–48 hours.
  • Metabolite identification : Use LC-QTOF-MS to detect hydroxylated or carboxylated derivatives .

Basic: How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

  • Thermal stability : Store at −20°C in amber vials to prevent ketone degradation.
  • Solution stability : Use anhydrous DMSO or ethanol; avoid aqueous buffers (pH > 7) to limit hydrolysis .

Advanced: What molecular targets or receptors are hypothesized to interact with this compound, and how can binding assays be optimized?

Hypothetical targets include cannabinoid receptors (CB1/CB2) due to structural similarity to RCS-4 metabolites. Assay design:

  • Competitive binding : Use [³H]CP-55,940 as a radioligand in HEK-293 cells expressing CB1.
  • IC₅₀ determination : Compare displacement curves with WIN 55,212-2 as a positive control .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Purity variations : Validate compound purity (>98% by HPLC) before assays .
  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) across labs.
  • Metabolite interference : Use CYP450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .

Advanced: What strategies address discrepancies between in vitro and in vivo efficacy studies?

  • Pharmacokinetic profiling : Measure bioavailability and half-life to correlate in vitro IC₅₀ with effective plasma concentrations.
  • Metabolite exclusion : Compare activity of the parent compound vs. major metabolites (e.g., pentanoic acid derivatives) .

Advanced: How can computational modeling predict the compound’s interactions with novel biological targets?

  • Docking studies : Use AutoDock Vina with crystal structures of CB1 (PDB: 5TGZ) or antioxidant enzymes (e.g., SOD).
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone
Reactant of Route 2
5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone

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